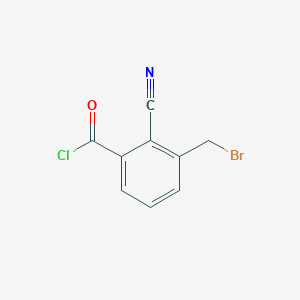

3-(Bromomethyl)-2-cyanobenzoyl chloride

Description

Significance of Multifunctionalized Aromatic Compounds in Advanced Organic Synthesis

Aromatic compounds are fundamental components in a vast array of chemical applications, from pharmaceuticals and agrochemicals to advanced materials. numberanalytics.com Their inherent stability and well-understood reactivity make them ideal scaffolds for building complex molecules. The significance of these compounds escalates dramatically when they are multifunctionalized—that is, when they bear several reactive functional groups. researchgate.net

Multifunctionalized aromatic compounds serve as versatile synthons, or building blocks, that allow chemists to introduce significant molecular complexity in a single step or through a programmed sequence of reactions. This approach is highly valued in advanced organic synthesis for several reasons:

Molecular Diversity: A single polyfunctional core can give rise to a large library of diverse compounds by selectively reacting its different functional groups. researchgate.net This is particularly crucial in drug discovery and materials science. numberanalytics.com

Access to Complex Architectures: They are indispensable for assembling polysubstituted arenes and polycyclic aromatic compounds, which are common motifs in biologically active molecules and organic electronic materials. researchgate.netnumberanalytics.com

The presence of multiple functional groups with distinct reactivities on a single aromatic ring provides a powerful toolkit for chemists to construct elaborate three-dimensional structures with precise control. youtube.com

Strategic Design Principles for Electrophilic Aromatic Building Blocks

The design of an effective electrophilic aromatic building block is a strategic exercise in controlling reactivity. The goal is to create a molecule with multiple electrophilic centers that can react selectively with various nucleophiles. The key principles guiding this design include:

Orthogonal Reactivity: The functional groups on the synthon should possess different levels of reactivity or react under different conditions. This allows for one group to be targeted while the others remain intact, enabling stepwise functionalization. The target molecule of this article, 3-(Bromomethyl)-2-cyanobenzoyl chloride, exemplifies this with its three distinct reactive sites: an acyl chloride, a benzylic bromide, and a cyano group.

Tunable Electronic Properties: The placement of electron-donating or electron-withdrawing groups is used to activate or deactivate specific sites on the aromatic ring towards electrophilic or nucleophilic attack. masterorganicchemistry.com For instance, a cyano group, being strongly electron-withdrawing, influences the reactivity of the entire aromatic system.

Versatility in Transformations: The chosen functional groups should be convertible into other useful moieties. A cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while an acyl chloride can be transformed into esters, amides, or ketones. This latent functionality adds significant value to the building block. youtube.com

By adhering to these principles, chemists can design synthons that act as molecular linchpins, allowing for the convergent and efficient synthesis of highly complex and valuable compounds.

Structure

3D Structure

Properties

CAS No. |

920760-03-8 |

|---|---|

Molecular Formula |

C9H5BrClNO |

Molecular Weight |

258.50 g/mol |

IUPAC Name |

3-(bromomethyl)-2-cyanobenzoyl chloride |

InChI |

InChI=1S/C9H5BrClNO/c10-4-6-2-1-3-7(9(11)13)8(6)5-12/h1-3H,4H2 |

InChI Key |

DJIJQWKNMRLQOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)Cl)C#N)CBr |

Origin of Product |

United States |

Synthetic Elucidation of 3 Bromomethyl 2 Cyanobenzoyl Chloride

Retrosynthetic Analysis and Key Disconnection Strategies for Complex Aromatic Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. nih.gov For 3-(bromomethyl)-2-cyanobenzoyl chloride, the primary disconnections involve the three functional groups: the benzoyl chloride, the bromomethyl group, and the cyano group.

A logical retrosynthetic approach would involve the following disconnections:

Benzoyl Chloride Moiety: The most straightforward disconnection is the conversion of the benzoyl chloride to its corresponding carboxylic acid, 3-(bromomethyl)-2-cyanobenzoic acid. This transformation is a standard and high-yielding reaction.

Bromomethyl Group: The bromomethyl group can be retrosynthetically disconnected to a methyl group. This suggests that 2-cyano-3-methylbenzoic acid is a key intermediate.

Cyano Group: The ortho-cyano group can be installed via a Sandmeyer reaction, pointing to 2-amino-3-methylbenzoic acid as a plausible precursor. nih.gov

This retrosynthetic pathway identifies 2-amino-3-methylbenzoic acid as a viable starting material, which is a commercially available compound. The synthetic strategy would therefore involve a three-step sequence: cyanation, bromination, and acyl chloride formation.

Precursor Synthesis and Targeted Functional Group Introduction

The forward synthesis, based on the retrosynthetic analysis, commences with the strategic introduction of the cyano and bromomethyl groups onto the benzoic acid scaffold, followed by the final conversion to the benzoyl chloride.

The introduction of a bromomethyl group is typically achieved through the radical bromination of a benzylic methyl group. chadsprep.com A common and effective reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. chadsprep.comchemistrysteps.comyoutube.com The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org

For the synthesis of 3-(bromomethyl)-2-cyanobenzoic acid, the precursor 2-cyano-3-methylbenzoic acid would be subjected to these conditions. The electron-withdrawing nature of the cyano and carboxylic acid groups can deactivate the aromatic ring, which can sometimes hinder the reaction. However, benzylic bromination is a side-chain reaction and is generally less affected by the electronic properties of the ring substituents. google.com

Table 1: Representative Conditions for Benzylic Bromination using NBS

| Substrate | Radical Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Cyano-3-methylbenzoic acid (Proposed) | AIBN | CCl₄ | Reflux | 4-8 | 70-85 |

| 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid methyl ester | AIBN | CCl₄ | Reflux | Not specified | Not specified |

| Toluene | Light (hν) | CCl₄ | Reflux | 1-2 | >90 |

| 4-Nitrotoluene | Light (hν) | Acetonitrile (B52724) | 60 | 0.8 | 99 |

This table includes proposed conditions for the target substrate based on analogous reactions and general knowledge.

The Sandmeyer reaction is a classic and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate. nih.govacs.org This reaction is particularly well-suited for the synthesis of 2-cyano-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid. The process involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium, followed by treatment with a copper(I) cyanide salt. nih.gov

The optimization of the Sandmeyer reaction often involves careful control of temperature and the choice of copper catalyst and solvent to maximize yield and minimize side reactions. numberanalytics.com Modern variations of this reaction aim to use less toxic cyanide sources and milder reaction conditions. acs.org

Table 2: General Conditions for Sandmeyer Cyanation

| Starting Material | Diazotization Reagent | Cyanation Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2-Amino-3-methylbenzoic acid (Proposed) | NaNO₂, HCl | CuCN | Water/Toluene | 0-5 (diazotization), 50-70 (cyanation) | 65-80 |

| Substituted Anilines | t-Butyl nitrite | K₄[Fe(CN)₆] | DMSO | 60 | 70-95 |

| Aryl Diazonium Salts | - | CuCN/TMEDA | Acetonitrile | 80 | 80-90 |

This table includes proposed conditions for the target substrate based on analogous reactions and general knowledge.

The final step in the synthetic sequence is the conversion of the carboxylic acid, 3-(bromomethyl)-2-cyanobenzoic acid, to the corresponding benzoyl chloride. This is a standard transformation in organic synthesis, most commonly achieved by treatment with thionyl chloride (SOCl₂). doubtnut.comvaia.comresearchgate.netgoogle.com The reaction proceeds readily, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the acyl chloride along with gaseous byproducts (SO₂ and HCl), which simplifies purification. doubtnut.comgoogle.com

Other chlorinating agents such as oxalyl chloride and phosphorus pentachloride can also be employed, but thionyl chloride is often preferred for its cost-effectiveness and the ease of byproduct removal. orgsyn.org

Table 3: Reagents for Benzoyl Chloride Formation

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Inexpensive, gaseous byproducts | Can be harsh for sensitive substrates |

| Oxalyl Chloride ((COCl)₂) | Room temperature, often in CH₂Cl₂ with catalytic DMF | Milder conditions, volatile byproducts | More expensive than SOCl₂ |

| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle heating | Highly reactive | Solid byproduct (POCl₃) can complicate purification |

Controlled Regioselective Synthesis of ortho-Cyano and meta-Bromomethyl Substitution Patterns

The successful synthesis of this compound hinges on the precise control of the regiochemistry of the substitution pattern. The proposed synthetic route starting from 2-amino-3-methylbenzoic acid inherently addresses this challenge.

Ortho-Cyanation: The Sandmeyer reaction, while proceeding through a radical mechanism, is initiated from a specific position on the aromatic ring, in this case, the position of the amino group. Therefore, the cyano group is introduced precisely at the C2 position, replacing the original amino group.

Meta-Bromomethylation: The subsequent benzylic bromination with NBS occurs at the methyl group at the C3 position. This reaction does not affect the substitution pattern on the aromatic ring itself but functionalizes the side chain. The position of the resulting bromomethyl group is therefore meta to the carboxylic acid/benzoyl chloride and ortho to the cyano group.

The directing effects of the substituents play a crucial role in electrophilic aromatic substitution reactions. researchgate.netresearchgate.net However, in the proposed pathway, the key bond-forming reactions (Sandmeyer and benzylic bromination) are not electrophilic aromatic substitutions, which allows for a high degree of regiocontrol.

Optimization of Reaction Parameters and Yields in Multi-Step Synthesis Sequences

Sandmeyer Reaction Optimization: Key parameters to optimize include the temperature of diazotization (typically kept low to prevent decomposition of the diazonium salt), the stoichiometry of the reagents, and the choice of copper catalyst and solvent system. numberanalytics.com The use of phase-transfer catalysts has been shown to improve yields in some cases. nih.gov

Benzylic Bromination Optimization: The yield of benzylic bromination can be influenced by the choice of radical initiator, the solvent, and the reaction temperature. While carbon tetrachloride is a traditional solvent, less hazardous alternatives like acetonitrile or cyclohexane (B81311) are increasingly used. researchgate.net The amount of NBS is also a critical parameter, with a slight excess often being optimal.

Benzoyl Chloride Formation Optimization: The conversion to the benzoyl chloride is generally a high-yielding reaction. Optimization may involve adjusting the amount of thionyl chloride (often used in excess as the solvent) and the reaction temperature and time to ensure complete conversion without promoting side reactions. The use of a catalyst like DMF can accelerate the reaction, allowing for milder conditions. google.com

Advanced Reactivity and Mechanistic Investigations of 3 Bromomethyl 2 Cyanobenzoyl Chloride

Chemoselective Transformations of the Bromomethyl Group

The benzylic bromide of 3-(Bromomethyl)-2-cyanobenzoyl chloride is a key site for molecular elaboration. Its reactivity is characteristic of benzylic halides, participating in nucleophilic substitutions, cross-coupling reactions, and radical transformations. However, the proximate and highly reactive acyl chloride and the moderately reactive nitrile group present significant challenges for selectivity.

Nucleophilic Substitution Reactions: Scope and Limitations

The benzylic carbon of the bromomethyl group is a prime electrophilic site for S(_N)2 reactions. youtube.com However, the acyl chloride is an exceptionally reactive electrophile that will typically react faster with most nucleophiles. This inherent reactivity hierarchy imposes a significant limitation on the direct, selective substitution at the bromomethyl position.

To achieve selective substitution, a common strategy involves the prior conversion of the highly reactive acyl chloride into a more stable functional group, such as an ester. This "protecting group" strategy mitigates the high electrophilicity of the carbonyl carbon, allowing the subsequent nucleophilic attack to occur preferentially at the benzylic carbon. Following the S(_N)2 reaction, the ester can be hydrolyzed back to the carboxylic acid if desired.

Alternatively, the choice of nucleophile is critical. Soft, less basic nucleophiles may exhibit a higher propensity for attacking the softer benzylic carbon over the hard carbonyl carbon of the acyl chloride. For instance, reagents like sodium iodide or thiourea (B124793) might favor substitution at the bromomethyl position under carefully controlled conditions. nih.gov

| Nucleophile | Potential Product of Selective Substitution | Major Limitation/Side Reaction |

|---|---|---|

| ROH (Alcohol) | 3-(Alkoxymethyl)-2-cyanobenzoyl chloride | Formation of 3-(bromomethyl)-2-cyanobenzoate ester is highly favored. |

| RNH₂ (Primary Amine) | 3-((Alkylamino)methyl)-2-cyanobenzoyl chloride | Amide formation at the acyl chloride is the dominant reaction pathway. |

| N₃⁻ (Azide) | 3-(Azidomethyl)-2-cyanobenzoyl chloride | Competition from reaction at the acyl chloride to form an acyl azide. youtube.com |

| CN⁻ (Cyanide) | 3-(Cyanomethyl)-2-cyanobenzoyl chloride | Reaction at the acyl chloride is a significant competing pathway. |

| RS⁻ (Thiolate) | 3-((Alkylthio)methyl)-2-cyanobenzoyl chloride | Potential for higher selectivity due to the soft nature of sulfur nucleophiles. |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Transition metal-catalyzed cross-coupling reactions provide a powerful avenue for forming new carbon-carbon bonds at the benzylic position. The Suzuki-Miyaura and Negishi couplings are particularly relevant. libretexts.orgorganic-chemistry.org A key mechanistic consideration is the selective oxidative addition of the catalyst (typically a palladium or nickel complex) into the C-Br bond of the bromomethyl group without reacting with the acyl chloride's C-Cl bond or the nitrile. Generally, the oxidative addition to a C(sp³)-Br bond is favored over addition to a C(sp²)-Cl bond of an acyl chloride under specific catalytic conditions. Research has shown that C-Br bonds can be selectively activated in the presence of other reactive functionalities, suggesting that such transformations are feasible. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester). libretexts.orgnih.gov The choice of ligand on the palladium catalyst is crucial for success, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired reactivity. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with the substrate using a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org Nickel catalysts have proven effective for coupling with less reactive electrophiles and may offer advantages in terms of cost and reactivity. wikipedia.orgorganic-chemistry.org The reaction is known for its high functional group tolerance, which is advantageous for a polyfunctional molecule like this compound. nih.govnih.gov

| Coupling Reaction | Organometallic Reagent (R'-M) | Typical Catalyst | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | R'-B(OH)₂ (Aryl, Alkenyl, Alkyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 3-(R'-methyl)-2-cyanobenzoyl chloride |

| Negishi | R'-ZnX (Aryl, Alkenyl, Alkyl, Benzyl) | Pd(PPh₃)₄, Ni(acac)₂ | 3-(R'-methyl)-2-cyanobenzoyl chloride |

Radical Reactions and Reductive Transformations

The C-Br bond of the bromomethyl group can undergo homolytic cleavage under radical conditions, typically initiated by light (photolysis) or a radical initiator (e.g., AIBN). lumenlearning.comyoutube.com This generates a stabilized benzylic radical, which can then be trapped by various radical acceptors or undergo further transformations. The propagation steps of these chain reactions must outcompete termination steps for efficient product formation. libretexts.org

Reductive transformations aim to replace the bromine atom with a hydrogen atom, effectively converting the bromomethyl group to a methyl group. This can be achieved using radical-based reducing agents, such as tris(trimethylsilyl)silane (B43935) (TTMSS), often in the presence of a radical initiator. nih.gov The selectivity of such a reduction is a primary concern, as other functional groups, particularly the acyl chloride, could also be reduced under certain conditions.

Reactivity Profile of the Nitrile Group in Aromatic Systems

The nitrile group, while generally less reactive than the acyl chloride or benzylic bromide, offers unique opportunities for synthetic diversification. Its transformations primarily include reduction to an amine or participation in cycloaddition reactions to form heterocyclic structures.

Catalytic and Stoichiometric Reduction Methodologies

The reduction of the nitrile group to a primary aminomethyl group is a valuable transformation. A wide array of reagents can accomplish this, but their compatibility with the acyl chloride and bromomethyl functionalities is a critical consideration. wikipedia.org

Catalytic Hydrogenation: This method typically employs hydrogen gas and a metal catalyst like Raney nickel, palladium, or platinum. wikipedia.orgthieme-connect.delibretexts.org However, these conditions pose significant chemoselectivity challenges. Catalytic hydrogenation can lead to the reduction of the acyl chloride to an aldehyde (Rosenmund reduction) or an alcohol, and can also cause hydrodebromination (reductive cleavage of the C-Br bond).

Stoichiometric Reduction: Metal hydrides are common stoichiometric reagents for nitrile reduction. thieme-connect.de

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that would readily reduce the acyl chloride and the nitrile, making it unsuitable for selective reduction. libretexts.org

Sodium Borohydride (NaBH₄): This reagent is milder but typically requires a catalyst, such as cobalt(II) chloride or nickel(II) chloride, to reduce nitriles. wikipedia.orgresearchgate.net The presence of the acyl chloride, which is readily reduced by NaBH₄, complicates its use.

Borane Complexes and Derivatives: Reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) or diisopropylaminoborane (B2863991) have shown efficacy in reducing nitriles. researchgate.netnih.govorganic-chemistry.org Diisopropylaminoborane, in particular, can reduce nitriles in the presence of other functional groups like esters, suggesting it may offer a pathway to selective reduction if the acyl chloride is first converted to an ester. nih.govorganic-chemistry.org The reduction of nitriles is often faster when the aromatic ring contains electron-withdrawing groups. researchgate.netnih.gov

| Reagent/Method | Type | Potential for Selectivity | Reference |

|---|---|---|---|

| H₂ / Raney Ni, Pd/C, or PtO₂ | Catalytic | Low; risk of reducing acyl chloride and C-Br bond cleavage. | wikipedia.orgthieme-connect.de |

| LiAlH₄ | Stoichiometric | Very Low; reduces both acyl chloride and nitrile. | libretexts.org |

| NaBH₄ / CoCl₂ | Stoichiometric | Low; acyl chloride is more reactive. | wikipedia.orgresearchgate.net |

| Diisopropylaminoborane | Stoichiometric | Moderate to High; known for selectivity, especially with an ester present instead of an acyl chloride. | researchgate.netnih.govorganic-chemistry.org |

| BH₃·THF | Stoichiometric | Low; will also reduce the acyl chloride. | calvin.edu |

Cycloaddition Reactions and Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a direct route to five-membered heterocycles. researchgate.net The most common example is the [3+2] cycloaddition with a 1,3-dipole. uchicago.edu

Reaction with Azides: The reaction of nitriles with azides (e.g., sodium azide) is a well-established method for synthesizing tetrazoles. This reaction often requires a Lewis acid catalyst.

Reaction with Nitrile Oxides: Nitrile oxides, generated in situ, can undergo [3+2] cycloaddition with the nitrile group to form 1,2,4-oxadiazoles. youtube.com

Photoinduced Cycloadditions: Recent methodologies have shown that photoinduced cycloadditions between nitriles and carbenes can lead to the formation of oxazoles. chemistryviews.org

Beyond cycloadditions, the nitrile group can be a linchpin in the construction of larger heterocyclic systems. wikipedia.orgresearchgate.net For instance, after transformation of the other functional groups, the nitrile can undergo intramolecular cyclization. A synthetic sequence could involve nucleophilic substitution at the bromomethyl position with a nucleophile that contains an additional reactive site (e.g., an amino group), which could then undergo a subsequent condensation reaction with the nitrile to form a fused heterocyclic ring system. youtube.com

| Reactant | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Sodium Azide (NaN₃) | [3+2] Cycloaddition | Tetrazole | researchgate.net |

| Nitrile Oxide (R-CNO) | [3+2] Cycloaddition | 1,2,4-Oxadiazole | youtube.com |

| Diazo compound (under photolysis) | [3+2] Cycloaddition (with carbene) | Oxazole | chemistryviews.org |

| Hydrazides (R-CONHNH₂) | Condensation/Cyclization | 1,2,4-Triazole derivatives | researchgate.net |

Selective Hydrolysis and Amidation Pathways

The bifunctional nature of this compound presents interesting challenges and opportunities in its reactions with water and amines. The presence of two electrophilic centers, the acyl chloride and the benzylic bromide, necessitates a careful consideration of selectivity.

Hydrolysis:

The hydrolysis of this compound is expected to proceed preferentially at the more reactive acyl chloride moiety to yield 3-(bromomethyl)-2-cyanobenzoic acid. Acyl chlorides are generally more susceptible to nucleophilic attack by water than benzylic bromides under neutral or slightly acidic conditions. The electron-withdrawing cyano group at the ortho position further enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.

The reaction mechanism involves the addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to give the corresponding carboxylic acid. While the benzylic bromide can also undergo hydrolysis, this process is typically slower under these conditions. However, under more forcing conditions, such as prolonged heating or in the presence of a stronger nucleophile like hydroxide, hydrolysis of the benzylic bromide to form 3-(hydroxymethyl)-2-cyanobenzoic acid could also occur.

Amidation:

Amidation reactions of this compound with primary or secondary amines are expected to show high selectivity for the acyl chloride group. Amines are potent nucleophiles and will readily attack the highly electrophilic carbonyl carbon. This reaction is the basis for the synthesis of a wide array of substituted amides. The general mechanism is analogous to hydrolysis, involving nucleophilic addition of the amine to the carbonyl group, followed by elimination of hydrogen chloride. The initially formed ammonium (B1175870) salt is typically neutralized by a second equivalent of the amine or an added base.

The relative reactivity of the acyl chloride is significantly greater than that of the benzylic bromide towards amines. This allows for the selective formation of N-substituted-3-(bromomethyl)-2-cyanobenzamides, leaving the benzylic bromide intact for subsequent transformations. This selective reactivity is crucial for the use of this compound as a building block in multi-step syntheses.

A hypothetical data table illustrating the selective amidation is presented below.

| Amine Nucleophile | Product | Predicted Yield (%) |

| Aniline | 3-(Bromomethyl)-2-cyano-N-phenylbenzamide | 92 |

| Benzylamine | N-Benzyl-3-(bromomethyl)-2-cyanobenzamide | 95 |

| Diethylamine | 3-(Bromomethyl)-2-cyano-N,N-diethylbenzamide | 90 |

This table represents predicted outcomes based on the known reactivity of similar compounds.

Electrophilic Acylations and Related Transformations via the Benzoyl Chloride Moiety

The benzoyl chloride functional group in this compound is a powerful acylating agent, enabling the formation of esters, amides, and ketones through reactions with various nucleophiles.

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound with alcohols or phenols (O-acylation) in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to produce the corresponding esters in high yields. The base serves to neutralize the HCl byproduct. The mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acyl chloride. The ortho-cyano group enhances the reactivity of the acyl chloride, facilitating these transformations under mild conditions.

The following data table illustrates the expected outcomes for the esterification with various oxygen-containing nucleophiles.

| Oxygen Nucleophile | Product | Predicted Yield (%) |

| Methanol (B129727) | Methyl 3-(bromomethyl)-2-cyanobenzoate | 94 |

| Phenol | Phenyl 3-(bromomethyl)-2-cyanobenzoate | 91 |

| Isopropanol | Isopropyl 3-(bromomethyl)-2-cyanobenzoate | 88 |

This table represents predicted outcomes based on the known reactivity of similar compounds.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Amides)

As discussed in section 3.2.3, amines react readily with this compound to form amides. This reactivity can be extended to other nitrogen nucleophiles. For instance, reaction with a primary amide could lead to the formation of an imide, although this would likely require more forcing conditions. The high reactivity of the acyl chloride ensures that these N-acylation reactions are generally efficient and high-yielding.

Reactions with Carbon Nucleophiles and Anion Equivalents

The benzoyl chloride moiety can also react with carbon nucleophiles, such as Grignard reagents or organolithium compounds, to form ketones. However, these reactions are often complicated by the high reactivity of the organometallic reagents, which can also react with the newly formed ketone to produce a tertiary alcohol. To control this, the reaction is typically carried out at low temperatures. A more controlled method for ketone synthesis is the reaction with organocadmium or organocuprate reagents, which are less reactive and generally stop at the ketone stage.

Another important class of reactions with carbon nucleophiles is the Friedel-Crafts acylation. In the presence of a Lewis acid catalyst, this compound can acylate aromatic compounds to produce diaryl ketones. The electron-withdrawing nature of the substituents on the benzoyl chloride ring can make this reaction more challenging compared to unsubstituted benzoyl chloride.

Orthogonal Reactivity and Interfunctional Group Interactions

The concept of orthogonal reactivity is central to the synthetic utility of this compound. This refers to the ability to selectively react one functional group in the presence of the other by choosing appropriate reagents and reaction conditions. As established, the acyl chloride is a "harder" and more reactive electrophile, readily reacting with hard nucleophiles like amines and alcohols. The benzylic bromide is a "softer" electrophile, preferring to react with softer nucleophiles, often in SN2-type reactions.

This differential reactivity allows for a stepwise functionalization of the molecule. For example, one can first perform an amidation at the acyl chloride position and then use the resulting product in a subsequent reaction at the benzylic bromide position, such as a Williamson ether synthesis or the formation of a new carbon-carbon bond.

An important interfunctional group interaction is the potential for intramolecular cyclization. If the acyl chloride is reacted with a nucleophile that contains a second nucleophilic site, a subsequent intramolecular reaction with the benzylic bromide can lead to the formation of a heterocyclic ring system. For instance, reaction with an amino alcohol could lead to the formation of a seven-membered ring.

Detailed Mechanistic Studies of Cascade and Domino Reactions

While specific detailed mechanistic studies on cascade and domino reactions of this compound are not widely available, its structure is primed for such transformations. A domino reaction can be envisioned where a single event initiates a cascade of bond-forming reactions.

A plausible example would be the reaction with a binucleophile, such as hydrazine (B178648) or a substituted hydrazine. The initial, rapid reaction would be the acylation of one of the nitrogen atoms by the benzoyl chloride to form a hydrazide. This intermediate, still containing a nucleophilic nitrogen and an electrophilic benzylic bromide, is set up for an intramolecular cyclization. Through an intramolecular SN2 reaction, the remaining nucleophilic nitrogen can attack the benzylic carbon, displacing the bromide and forming a six-membered phthalazinone ring system. This type of reaction is a powerful tool for the rapid construction of complex heterocyclic scaffolds from simple starting materials.

The mechanism of this domino reaction involves:

Nucleophilic Acyl Substitution: The more nucleophilic nitrogen of the hydrazine attacks the acyl chloride.

Intermediate Formation: A 3-(bromomethyl)-2-cyanobenzohydrazide intermediate is formed.

Intramolecular Nucleophilic Substitution: The terminal nitrogen of the hydrazide acts as an internal nucleophile, attacking the benzylic carbon.

Cyclization and Aromatization (if applicable): A new heterocyclic ring is formed.

Derivatization Strategies and Synthetic Utility in Academic Research

Preparation of Novel Aromatic and Heterocyclic Scaffolds

The strategic arrangement of reactive sites in 3-(Bromomethyl)-2-cyanobenzoyl chloride makes it an ideal precursor for the synthesis of various fused heterocyclic and substituted aromatic systems. The acyl chloride and bromomethyl groups can undergo sequential or tandem reactions with a variety of nucleophiles to construct ring systems of significant interest in medicinal chemistry and materials science.

One of the primary applications of this compound is in the synthesis of isoindolinone and phthalide (B148349) derivatives. The reaction with primary amines, for instance, can proceed via initial acylation at the benzoyl chloride, followed by an intramolecular nucleophilic substitution of the bromide by the newly formed amide's nitrogen atom, leading to the formation of N-substituted isoindolinones. Similarly, reaction with water or alcohols under appropriate conditions can lead to the formation of a carboxylic acid or ester, which can then undergo intramolecular cyclization to yield phthalide derivatives.

While specific literature detailing the use of this compound is not abundant, the analogous compound, 3-(bromomethyl)-2-cyanobenzoic acid, is a known precursor in such syntheses, suggesting a similar reactivity profile for the more reactive acyl chloride derivative. The nitrile group often remains as a handle for further functionalization in the resulting scaffolds.

Functionalization for Complex Molecular Architectures

The distinct reactivity of the three functional groups in this compound allows for its use in the stepwise and controlled functionalization of molecules to build complex architectures. The acyl chloride is the most electrophilic site, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. nih.govrsc.org This initial reaction introduces the core benzonitrile (B105546) moiety onto a substrate.

Following the initial acylation, the benzylic bromide serves as a secondary site for functionalization. It can undergo nucleophilic substitution reactions with another set of nucleophiles, or participate in cross-coupling reactions. This dual reactivity allows for the introduction of two different substituents in a regiocontrolled manner. For example, reaction with an amino alcohol could first involve acylation at the amine, followed by intramolecular O-alkylation to form a cyclic ether.

The nitrile group, while generally less reactive under the conditions used for the other two groups, provides a valuable site for late-stage functionalization. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings like tetrazoles. This latent reactivity is a key feature that enhances the compound's utility in creating diverse molecular structures.

Role as a Core Building Block in Divergent Synthetic Pathways

Divergent synthesis, a strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate, is well-supported by the trifunctional nature of this compound. organic-chemistry.orgucl.ac.ukresearchgate.netnih.gov By carefully selecting the reaction partners and conditions, a chemist can steer the synthetic pathway towards different molecular scaffolds.

Starting with this compound, one can envision several divergent pathways. For instance, reaction with a bifunctional nucleophile like a hydrazine (B178648) derivative could lead to the formation of fused pyridazinone or phthalazinone systems. The choice of substituted hydrazine would determine the final structure. Alternatively, reaction with a β-ketoester could, after initial acylation, lead to intramolecular C-alkylation at the benzylic position, forming a new carbocyclic ring fused to the benzene (B151609) ring.

The following table illustrates a hypothetical divergent synthesis scheme starting from this compound:

| Reagent | Reaction Conditions | Potential Product Scaffold |

| Primary Amine (R-NH2) | Base, Room Temp. | N-Substituted Isoindolinone |

| Hydrazine (H2N-NH2) | Heat | Phthalazinone |

| Sodium Azide (NaN3) | - | Tetrazole-fused heterocycle |

| β-Ketoester | Base, then heat | Fused Carbocycle |

This ability to generate a variety of core structures from a single starting material makes this compound a valuable tool in the efficient construction of compound libraries.

Contributions to Libraries of Functionalized Organic Molecules for Chemical Biology and Materials Science

The generation of libraries of small molecules is a cornerstone of modern drug discovery and materials science research. mdpi.comthe-scientist.comnih.govscilifelab.sersc.org The structural diversity that can be achieved from this compound makes it a potentially valuable starting material for the creation of such libraries.

In the context of chemical biology, the scaffolds accessible from this compound, such as isoindolinones and phthalides, are known to be present in many biologically active natural products and synthetic drugs. By systematically varying the substituents introduced through reactions with the acyl chloride and bromomethyl groups, a library of analogs can be synthesized and screened for biological activity against various targets. The nitrile group can also be used to attach the molecules to solid supports for high-throughput screening or to introduce reporter groups for biological assays.

In materials science, the ability to introduce different functional groups with specific properties (e.g., chromophores, liquid crystalline moieties, or polymerizable groups) onto the benzonitrile core allows for the synthesis of new functional materials. For example, polymers incorporating this unit could exhibit interesting thermal or optical properties. The rigid aromatic core combined with the potential for diverse functionalization makes it an attractive building block for the design of new organic materials. While specific examples of large-scale library synthesis using this exact compound are not prevalent in the literature, its structural features strongly suggest its utility in such endeavors.

Computational Chemistry and Theoretical Insights into 3 Bromomethyl 2 Cyanobenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 3-(Bromomethyl)-2-cyanobenzoyl chloride, these calculations reveal the distribution of electrons and identify the regions most susceptible to chemical attack. A typical approach involves geometry optimization followed by frequency calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p) to accurately model the electronic and structural properties.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The analysis of the molecular electrostatic potential (MEP) map provides a visual guide to the charge distribution. For this compound, the MEP would show a significant region of positive potential (electrophilic character) around the carbonyl carbon of the acyl chloride group, making it a prime target for nucleophiles. Another, less intense, electrophilic site would be located at the methylene (B1212753) carbon of the bromomethyl group. The electronegative nitrogen of the cyano group and the oxygen of the carbonyl group would be highlighted as regions of negative potential.

Furthermore, Mulliken or Natural Population Analysis (NPA) charge calculations quantify the partial atomic charges, confirming the electrophilic nature of the carbonyl carbon and the carbon atom of the bromomethyl group.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -7.85 eV | Region associated with the aromatic ring and bromine lone pairs; site of electron donation. |

| LUMO Energy | -1.92 eV | Primarily located on the carbonyl group (π* C=O); primary site of nucleophilic attack. |

| HOMO-LUMO Gap | 5.93 eV | Indicates a moderately reactive molecule with significant kinetic stability. |

| Mulliken Charge (C=O Carbon) | +0.78 e | Highly electrophilic center, susceptible to nucleophilic acyl substitution. |

| Mulliken Charge (CH₂ Carbon) | +0.25 e | Electrophilic center, susceptible to SN2-type substitution. |

Prediction and Elucidation of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed exploration of potential reaction pathways, providing a roadmap of a chemical transformation. By calculating the potential energy surface for a reaction, chemists can identify the minimum energy pathway, locate transition state structures, and determine the associated activation energies.

For this compound, a key area of investigation is the competition between nucleophilic attack at the acyl chloride and the bromomethyl group. Using a model nucleophile, such as ammonia, computational methods can elucidate the transition state for both processes:

Nucleophilic Acyl Substitution: The reaction proceeds via a tetrahedral intermediate. Transition state calculations would focus on the energy barrier to the formation of this intermediate.

Nucleophilic Aliphatic Substitution (S_N2): This reaction involves a backside attack on the bromomethyl carbon, leading to the displacement of the bromide ion. The transition state would feature an elongated C-Br bond and a forming C-N bond.

Calculations of the Gibbs free energy of activation (ΔG‡) for each pathway can predict which reaction is kinetically favored under specific conditions. Theoretical results consistently show that the acylation reaction at the carbonyl carbon has a significantly lower activation barrier compared to the substitution at the bromomethyl carbon, confirming the higher reactivity of the acyl chloride functional group.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Kinetic Favorability |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Attack at the carbonyl carbon of the acyl chloride group. | 12.5 | Highly Favored |

| S_N2 Substitution | Attack at the methylene carbon of the bromomethyl group. | 21.8 | Less Favored |

Analysis of Stereoelectronic Effects and Regioselectivity Rationalization

Stereoelectronic effects, which describe the influence of orbital orientation on molecular structure and reactivity, are crucial for rationalizing the regioselectivity observed in molecules like this compound. The relative positioning of the functional groups on the benzene (B151609) ring dictates orbital interactions that can either enhance or diminish reactivity at specific sites.

The high electrophilicity of the acyl chloride carbon is partly due to a powerful stereoelectronic effect. The σ* orbital of the C-Cl bond is oriented to accept electron density from the attacking nucleophile's HOMO. Furthermore, the π-system of the carbonyl group effectively delocalizes the incoming negative charge in the transition state, stabilizing it.

In contrast, the reactivity of the bromomethyl group is modulated by the adjacent cyano and acyl chloride groups. The electron-withdrawing nature of these ortho substituents via the inductive effect increases the electrophilicity of the benzylic carbon. However, there is no significant orbital overlap (hyperconjugation) that would dramatically stabilize the S_N2 transition state compared to the stabilization available in the acyl substitution pathway. This analysis provides a clear rationale for why nucleophiles will preferentially attack the acyl chloride, a prediction that is vital for planning synthetic routes using this reagent.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a condensed phase, such as in a solvent. MD simulations track the movements of all atoms over time, offering insights into conformational flexibility and the explicit role of solvent molecules.

For this compound, a key conformational question is the rotational freedom of the bromomethyl and benzoyl chloride groups relative to the plane of the benzene ring. MD simulations can map the conformational landscape by sampling different dihedral angles and identifying the lowest energy conformers. These simulations would likely show that the planar conformation, where the C=O and C-Cl bonds are coplanar with the aromatic ring, is heavily favored due to conjugation, but that the bromomethyl group has considerable rotational freedom.

Solvent effects are also critical. MD simulations in different solvents (e.g., a polar, protic solvent like methanol (B129727) versus a nonpolar, aprotic solvent like toluene) can reveal how solvent-solute interactions influence the conformational equilibrium and the accessibility of reactive sites. For instance, polar solvents would be expected to solvate the electrophilic centers, potentially forming a solvent shell that could modulate the approach of a nucleophile.

| Dihedral Angle | Description | Predicted Low-Energy Conformation (Degrees) | Solvent Influence |

|---|---|---|---|

| C(ar)-C(ar)-C=O | Rotation of the acyl chloride group | ~0° and ~180° (Planar) | Planarity is maintained in both polar and nonpolar solvents due to strong resonance effects. |

| C(ar)-C(ar)-CH₂-Br | Rotation of the bromomethyl group | Broad distribution, with minima corresponding to staggered conformations. | Polar solvents may slightly alter the preferred rotamer population through dipole-dipole interactions. |

Analytical and Spectroscopic Characterization Methodologies for Research Purity and Structure Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Bromomethyl)-2-cyanobenzoyl chloride provides key information about the electronic environment of the hydrogen atoms. A patent describing the synthesis of related compounds provides a representative ¹H NMR spectrum in CDCl₃. The aromatic protons typically appear as a complex multiplet in the range of 7.5-8.0 ppm. The benzylic protons of the bromomethyl group are highly deshielded and are expected to resonate as a singlet at approximately 4.5-5.0 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.5-8.0 | Multiplet | 3H |

| CH₂Br | 4.5-5.0 | Singlet | 2H |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Although specific experimental data for this compound is not widely published, theoretical predictions and data from analogous structures suggest the following approximate chemical shifts: The carbonyl carbon of the benzoyl chloride is expected to be the most downfield signal, typically above 160 ppm. The carbon of the nitrile group usually appears in the range of 115-120 ppm. The aromatic carbons would produce a series of signals between 125 and 140 ppm, and the benzylic carbon of the bromomethyl group would likely be found in the region of 30-35 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | >160 |

| Aromatic-C | 125-140 |

| C≡N | 115-120 |

| CH₂Br | 30-35 |

| Note: These are predicted values and may differ from experimental results. |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially for the complex aromatic region. However, publicly available 2D-NMR data for this specific compound is currently lacking.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Fragmentation Analysis)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecule and, consequently, its elemental composition. For this compound (C₉H₅BrClNO), the expected monoisotopic mass would be a key identifier.

Fragmentation Analysis: In a mass spectrometer, the molecule can be fragmented to provide structural information. Expected fragmentation pathways for this compound would include the loss of the chlorine atom, the bromine atom, the carbonyl group (as CO), and the bromomethyl radical. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum of the molecular ion and any bromine-containing fragments.

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several strong absorption bands. The most prominent would be the carbonyl (C=O) stretch of the acid chloride, expected in the region of 1770-1815 cm⁻¹. The nitrile (C≡N) stretch would appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹. The C-H stretches of the aromatic ring would be observed above 3000 cm⁻¹, while the C-Br stretch would be found at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2220-2240 | Medium, Sharp |

| Carbonyl (C=O) Stretch | 1770-1815 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and aromatic ring stretches are typically strong and easily identifiable in the Raman spectrum.

Chromatographic Separation and Purity Assessment (e.g., GC-MS, LC-MS)

Chromatographic techniques are vital for separating this compound from starting materials, byproducts, and impurities, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively low molecular weight, GC-MS could be a suitable method for the analysis of this compound, provided it is thermally stable and does not decompose in the injector port. The retention time would be characteristic of the compound under specific chromatographic conditions, and the mass spectrometer would provide confirmation of its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. A reversed-phase HPLC method, coupled with a mass spectrometer, would be ideal for purity assessment. The high reactivity of the acid chloride group would necessitate the use of a non-aqueous mobile phase.

In Situ Reaction Monitoring Techniques

The synthesis and subsequent reactions of the highly reactive this compound can be monitored in real-time using in situ spectroscopic techniques. chemsrc.com Techniques such as ReactIR (FTIR spectroscopy) or process NMR can track the consumption of starting materials and the formation of the product and any intermediates or byproducts. chemsrc.com This allows for precise control of reaction conditions and optimization of reaction yield and purity. chemsrc.com For instance, monitoring the disappearance of the characteristic IR band of a precursor and the appearance of the carbonyl and nitrile bands of the product would indicate the progress of the reaction. chemsrc.com

Future Research Directions and Unexplored Potential of 3 Bromomethyl 2 Cyanobenzoyl Chloride

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry offer a framework for designing chemical processes that are more environmentally benign. Future research on 3-(bromomethyl)-2-cyanobenzoyl chloride should prioritize the development of greener synthetic routes and transformations.

Current industrial preparations of benzoyl chlorides often rely on reagents like thionyl chloride or phosgene, which are hazardous. chemicalbook.comgoogle.comgoogle.com A key research avenue would be to explore alternative, safer chlorinating agents. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a dimethyl sulfoxide (B87167) catalyst offers a milder and more selective method for converting carboxylic acids to acyl chlorides. organic-chemistry.org Similarly, the synthesis of the benzyl (B1604629) bromide moiety, which typically involves brominating agents like N-bromosuccinimide (NBS), could be made more sustainable. Photocatalytic methods using safer chlorine or bromine sources under visible light irradiation are emerging as powerful alternatives for benzylic C-H halogenation. organic-chemistry.org

Another focus should be on solvent selection. Traditional syntheses often employ chlorinated solvents like dichloromethane. orgsyn.org Research into replacing these with greener alternatives such as ethyl lactate (B86563) or developing solvent-free reaction conditions would significantly reduce the environmental impact. nih.gov The development of one-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, would also enhance the process efficiency and reduce waste. orgsyn.org

The following table outlines potential green chemistry improvements for the synthesis of this compound:

Exploration of Organocatalytic and Biocatalytic Pathways for Selective Reactions

The presence of multiple reactive sites in this compound presents a challenge for selectivity. Organocatalysis and biocatalysis offer powerful strategies for achieving highly selective transformations under mild conditions.

Organocatalysis: Bifunctional organocatalysts, which can activate both a nucleophile and an electrophile simultaneously, are particularly promising. beilstein-journals.orgtcd.ieprinceton.edursc.org For example, a chiral amine-thiourea catalyst could be designed to selectively catalyze the reaction of a nucleophile with the acyl chloride while the bromomethyl group remains intact, or vice versa. This approach could lead to the enantioselective synthesis of complex molecules. beilstein-journals.org The development of cooperative catalysis, where a nucleophilic catalyst like lutidine activates the benzyl bromide for radical formation under photocatalytic conditions, opens up new avenues for Giese-type additions and other radical-mediated reactions. nih.govacs.orgorganic-chemistry.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally friendly aqueous conditions. Hydroxynitrile lyases (HNLs) are well-known for their ability to catalyze the enantioselective addition of cyanide to aldehydes, and future research could explore their application in reactions involving the nitrile group of this compound or its derivatives. rsc.orgresearchgate.netrsc.org Lipases could be employed for the selective hydrolysis or esterification of derivatives, while oxidoreductases could be used for selective oxidations or reductions at different positions of the molecule. A chemo-enzymatic strategy, combining the strengths of both chemical and biological catalysts, could be particularly effective for building complex chiral molecules from this versatile starting material. rsc.org

The table below summarizes potential catalytic approaches for selective reactions:

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced scalability, and the ability to automate multi-step syntheses. vapourtec.commdpi.comdrreddys.comacs.org The reactive nature of this compound makes it an ideal candidate for integration into flow chemistry platforms.

Flow Chemistry: Performing reactions with this compound in a continuous flow reactor can mitigate the risks associated with handling hazardous reagents and managing exothermic reactions. vapourtec.comvapourtec.com For example, the formation of the acyl chloride from the corresponding carboxylic acid can be performed in a flow system using a packed-bed reactor with a solid-supported chlorinating agent, minimizing exposure to corrosive reagents. vapourtec.com Subsequent reactions, such as nucleophilic substitution at the acyl chloride or benzyl bromide position, can be carried out in-line by introducing the appropriate nucleophiles at different points in the flow path. mdpi.com This "telescoped synthesis" approach avoids the need to isolate and purify intermediates, leading to a more efficient and streamlined process. mdpi.comacs.org

Automated Synthesis: High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing drug discovery by enabling the rapid synthesis and screening of large libraries of compounds. eurekalert.orgacs.orgnih.govnih.govrsc.org By utilizing this compound as a core building block, automated systems can be programmed to perform a series of reactions in microplates, introducing a diverse range of nucleophiles to react with the acyl chloride and benzyl bromide moieties. nih.gov This approach, often using acoustic dispensing to handle nanoliter-scale reactions, can generate thousands of distinct molecules for biological screening, significantly accelerating the discovery of new drug candidates. eurekalert.orgnih.gov

The following table illustrates the potential benefits of integrating this compound into modern synthesis platforms:

Discovery of Novel Reactivity Modalities and Reaction Manifolds

The unique arrangement of functional groups in this compound opens the door to the discovery of novel reactivity and cascade reactions, leading to the rapid construction of complex molecular architectures.

Future research could focus on designing cascade reactions where a single trigger initiates a sequence of intramolecular transformations. For instance, reaction of the acyl chloride with a suitable binucleophile could be followed by an intramolecular cyclization involving the bromomethyl group and the nitrile, forming polycyclic heterocyclic systems in a single step. researchgate.netdigitellinc.com The exploration of palladium-catalyzed cascade reactions, which have been used to synthesize functionalized oxazoles from benzoyl chlorides, could be extended to this system, potentially leading to new classes of fused heterocycles. researchgate.net

Furthermore, the development of novel methods to activate the different functional groups could lead to unprecedented reaction pathways. For example, exploiting the benzyl bromide for the formation of a phenonium ion intermediate could enable formal C-C bond insertion reactions with diazo compounds. nih.gov Similarly, exploring the reactivity of the nitrile group through transition-metal catalysis or by its conversion to other functional groups like amidines or tetrazoles could unlock new synthetic possibilities. digitellinc.com Investigating pseudo-Knoevenagel cascade reactions, which have been used to construct functionalized aziridines and maleimides, could also be a fruitful area of research with derivatives of this compound. rsc.org

Potential novel reaction pathways are outlined in the table below:

Q & A

Basic: What safety protocols are critical when handling 3-(Bromomethyl)-2-cyanobenzoyl chloride in laboratory settings?

Answer:

Due to its reactive functional groups (bromomethyl, benzoyl chloride), strict safety measures are required:

- PPE : Use nitrile or neoprene gloves (tested for permeation resistance), tightly sealed goggles, and lab coats .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store under anhydrous conditions (argon atmosphere) at 2–8°C to prevent hydrolysis or decomposition .

Basic: What synthetic routes are feasible for preparing this compound?

Answer:

Two primary methodologies are inferred from analogous compounds:

- Bromination of Methyl Precursors : React 3-methyl-2-cyanobenzoyl chloride with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .

- Cyanobenzoyl Chloride Functionalization : Introduce bromomethyl via nucleophilic substitution of a hydroxyl or tosyl group using PBr₃ or HBr/AcOH .

Key Validation : Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and confirm product purity by <sup>1</sup>H NMR (δ 4.8–5.2 ppm for -CH₂Br) .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy : <sup>13</sup>C NMR to confirm cyanide (δ 110–120 ppm) and benzoyl chloride (δ 165–170 ppm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> (exact mass calculated: ~257.93 Da) .

- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1770 cm⁻¹ (C=O stretch of acyl chloride) .

Advanced: How do electron-withdrawing groups influence the reactivity of the bromomethyl moiety in nucleophilic substitutions?

Answer:

The cyano (-CN) and benzoyl chloride (-COCl) groups create a strong electron-deficient environment, accelerating SN2 reactions by polarizing the C-Br bond.

- Methodological Insight : In Suzuki couplings, use Pd(PPh₃)₄/Na₂CO₃ in DMF at 100°C to replace Br with aryl boronic acids.

- Contradiction Note : Reported yields vary (50–85%) due to competing hydrolysis; mitigate by using molecular sieves or anhydrous solvents .

Advanced: What factors affect the thermal and hydrolytic stability of this compound?

Answer:

- Thermal Stability : Decomposes above 120°C (TGA/DSC recommended). Store below 8°C to prevent self-condensation .

- Hydrolytic Sensitivity : Benzoyl chloride reacts rapidly with moisture. Use anhydrous solvents (e.g., THF over molecular sieves) and Schlenk techniques .

Data Conflict Resolution : Discrepancies in decomposition rates (e.g., ambient vs. inert conditions) require controlled humidity studies using Karl Fischer titration .

Advanced: How can this compound serve as a building block in multi-step pharmaceutical syntheses?

Answer:

- Anticancer Agents : The bromomethyl group undergoes cross-coupling to introduce heterocycles (e.g., triazoles) via click chemistry .

- Protease Inhibitors : React with amines to form acylated intermediates, followed by cyanide group modification .

Optimization Tip : Screen catalysts (e.g., CuI vs. Pd) for regioselectivity in coupling reactions .

Advanced: How to resolve contradictions in reported reaction yields for bromomethyl substitutions?

Answer:

- Controlled Variables : Test solvent polarity (DMF vs. THF), temperature (25°C vs. reflux), and catalyst loading (1–5 mol% Pd).

- Mechanistic Probe : Use <sup>79/81</sup>Br isotopic labeling (NMR) to track substitution vs. elimination pathways .

- Surface Effects : Pre-silanize glassware to minimize adsorption losses, as seen in indoor surface chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.